{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride
Description
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride is a bicyclic tertiary amine derivative with a methanamine substituent at the 3-position of the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability. The quinuclidine core is known for its conformational rigidity, which facilitates interactions with biological targets like muscarinic and nicotinic acetylcholine receptors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-5-8-6-10-3-1-7(8)2-4-10;;/h7-8H,1-6,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUXYDCAXVQVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride to yield the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted quinuclidine derivatives.
Scientific Research Applications
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to acetylcholine.
Medicine: Investigated for its potential as a muscarinic receptor agonist or antagonist, which could have implications in treating neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The binding of the compound to the receptor induces conformational changes that either activate or inhibit downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues by Substituent Position
Positional Isomers
Quinuclidin-4-ylmethanamine dihydrochloride (CAS 67496-77-9, Similarity: 0.59, ):
- The methanamine group is attached to the 4-position instead of the 3-position.
- Differences in receptor binding affinity are anticipated due to altered spatial orientation. For example, 3-substituted quinuclidines often exhibit higher anticholinergic activity compared to 4-substituted analogues .
- Molecular formula: C₈H₁₈Cl₂N₂ (identical to the target compound).
- 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride (CAS 18339-49-6, Similarity: 0.54, ): Features a primary amine directly on the 4-position without a methylene spacer. Molecular formula: C₇H₁₆Cl₂N₂ .
Functional Group Variations
- 3-Aminoquinuclidine dihydrochloride (CAS 6530-09-2, ): A primary amine at the 3-position without the methanamine group. Molecular formula: C₇H₁₆Cl₂N₂ (lower molecular weight than the target). Used in synthesizing antispasmodic agents, highlighting the pharmacological importance of the 3-position .
Ethyl quinuclidine-4-carboxylate hydrochloride (CAS 22766-67-2, Similarity: 0.83, ):
Pharmacological and Physicochemical Properties
Anticholinergic Activity
- Target Compound : The 3-yl methanamine group likely enhances interactions with muscarinic receptors, as seen in related 3-substituted quinuclidines used for irritable bowel syndrome (IBS) treatment ().
- 1-Azabicyclo[2.2.2]octan-3-yl acetate (CAS 827-61-2, ):
Toxicity Profiles
Key Data Table
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Key Feature | Pharmacological Use |
|---|---|---|---|---|---|
| {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride | Not specified | C₈H₁₈Cl₂N₂ | 3-yl methanamine | High solubility (dihydrochloride) | Anticholinergic agent (inferred) |
| Quinuclidin-4-ylmethanamine dihydrochloride | 67496-77-9 | C₈H₁₈Cl₂N₂ | 4-yl methanamine | Positional isomer | Research chemical |
| 3-Aminoquinuclidine dihydrochloride | 6530-09-2 | C₇H₁₆Cl₂N₂ | 3-yl amine | Primary amine, no methylene spacer | Antispasmodic synthesis |
| Ethyl quinuclidine-4-carboxylate hydrochloride | 22766-67-2 | C₉H₁₆ClNO₂ | 4-yl ester | Ester derivative, high lipophilicity | Metabolic studies |
Biological Activity
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride, also known as quinuclidin-3-ylmethanamine dihydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: N-((S)-1-phenylethyl)quinuclidin-2-amine dihydrochloride
- Molecular Formula: C15H22N2 • 2HCl
- Molecular Weight: 303.27 g/mol
- CAS Number: 120570-09-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Cholinergic Activity: The compound acts as a cholinergic agent, influencing acetylcholine receptors which play a crucial role in cognitive functions and memory.
- Dopaminergic Activity: It may also modulate dopaminergic pathways, which are vital in the treatment of neurological disorders such as Parkinson's disease.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Resistance: A study published in PMC discusses the compound's role in combating antibiotic-resistant bacteria by inhibiting specific bacterial enzymes that confer resistance .
- Neurodegenerative Disease Models: Research demonstrated that administration of this compound in rodent models resulted in improved cognitive performance and reduced neurodegeneration markers, suggesting its potential use in Alzheimer's disease therapy .
- Dopaminergic Pathway Studies: Investigations into its effects on dopamine levels indicated that the compound could enhance dopaminergic transmission, providing insights into its application for Parkinson's disease management .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing {1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via quinuclidine scaffold modifications. Key steps include alkylation of 3-aminoquinuclidine followed by dihydrochloride salt formation. Intermediates (e.g., 3-aminoquinuclidine) should be characterized using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm). Purity thresholds should exceed 95% for downstream applications .
Q. What analytical techniques are essential for verifying the identity and purity of this compound?
- Core Techniques :
- NMR : Confirm stereochemistry using H NMR (e.g., δ 3.2–3.5 ppm for quinuclidine protons) and compare with reference data .
- HPLC : Use chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers, with mobile phases like hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid .
- Elemental Analysis : Validate chloride content via ion chromatography or argentometric titration .
Q. How should this compound be stored to ensure long-term stability?
- Storage Conditions : Store at +4°C in airtight, light-protected containers under inert gas (argon/nitrogen). Aqueous solutions should be prepared fresh to avoid hydrolysis. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what are the implications of stereochemical impurities?
- Chiral Resolution : Employ asymmetric catalysis (e.g., enantioselective alkylation with chiral ligands) or enzymatic resolution (lipases/esterases). Validate purity using circular dichroism (CD) spectroscopy or chiral HPLC .
- Biological Impact : Impurities in the (R)-enantiomer may antagonize muscarinic receptors, skewing pharmacological data. Maintain enantiomeric excess (ee) >99% for receptor-binding studies .
Q. What experimental designs are suitable for studying this compound’s activity in emesis models, and how are contradictions in efficacy data resolved?
- In Vivo Models : Use cisplatin-induced ferret emesis models (e.g., 18 mg/kg cisplatin IP). Measure latency to first emetic episode and total vomiting episodes over 24 hours. Include positive controls (e.g., ondansetron) .
- Data Contradictions : Meta-analysis (e.g., DerSimonian-Laird random-effects model) can reconcile variability in EC values across studies. Assess covariates like animal strain, dosing regimen, and solvent effects (e.g., DMSO vs. saline) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?
- Stability Profiling : Conduct forced degradation studies:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : 3% HO at 25°C.
- Photolysis : Expose to UV light (λ = 320 nm) for 48 hours.
Q. What strategies mitigate batch-to-batch variability in synthesis, and how are critical process parameters (CPPs) validated?
- Process Optimization : Use design of experiments (DoE) to assess CPPs (e.g., reaction temperature, pH, catalyst loading). For example, a Central Composite Design (CCD) can optimize yield and ee .
- Validation : Perform three consecutive validation batches with ≤5% deviation in yield, purity, and ee. Statistical process control (SPC) charts ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
